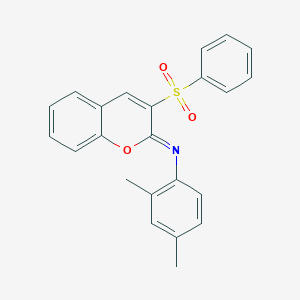

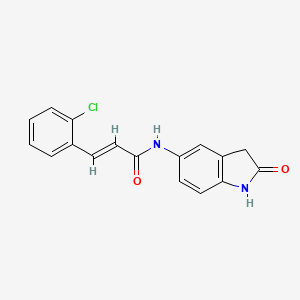

(Z)-2,4-dimethyl-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of anilines consists of a benzene ring attached to a nitrogen atom . The exact structure of your specific compound would depend on the placement and nature of the additional functional groups.Chemical Reactions of Anilines Anilines can participate in a variety of chemical reactions. For example, they can undergo catalytic asymmetric dearomatization (CADA) reactions . They can also participate in reactions involving light and two transition-metal catalysts .

Scientific Research Applications

Kinetics and Mechanism in Organic Synthesis

Studies have explored the kinetics and mechanisms of reactions involving similar compounds, highlighting their role in organic synthesis. For example, the anilinolyses of aryl phosphinates provide insights into reaction rates and mechanisms, suggesting a stepwise process with a rate-limiting step of leaving group expulsion. This research supports the development of novel synthetic routes and understanding reaction dynamics in organic chemistry (Dey, Kim, & Lee, 2011).

Catalysis and Material Science

Research on metal complexes and their applications in catalysis and polymerization reactions has been reported. For instance, (Benzimidazolylmethyl)amine ZnII and CuII carboxylate complexes have been studied for their structural properties and catalytic activity in polymerization reactions, revealing potential applications in material science (Attandoh, Ojwach, & Munro, 2014).

Antimicrobial Applications

The synthesis of new heterocyclic compounds incorporating sulfamoyl moiety has been targeted for their antimicrobial properties. Such compounds have shown promise as antimicrobial agents against various bacteria and fungi, demonstrating the potential for pharmaceutical applications (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Electroluminescence and Material Properties

A novel class of emitting amorphous molecular materials with bipolar character has been designed for electroluminescence, showing potential in organic electroluminescent devices. These materials exhibit reversible anodic oxidation and cathodic reduction, intense fluorescence emission, and form stable amorphous glasses, indicating their use in electronic and optoelectronic devices (Doi, Kinoshita, Okumoto, & Shirota, 2003).

Environmental Applications

The degradation of organic pollutants in aqueous solutions using zero-valent iron as an activator of persulfate has been investigated, showcasing an effective method for the oxidative degradation of aniline. This research contributes to the development of novel environmental remediation technologies (Hussain, Zhang, & Huang, 2014).

Mechanism of Action

The mechanism of action of anilines can vary depending on their specific structure and the context in which they are used. For example, in the body, certain anilines can cause damage to organs through prolonged or repeated exposure .

Physical and Chemical Properties Anilines are generally colorless, but they can oxidize and resinify in air, giving a red-brown tint to aged samples . They are also known to be combustible liquids .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-(2,4-dimethylphenyl)chromen-2-imine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO3S/c1-16-12-13-20(17(2)14-16)24-23-22(15-18-8-6-7-11-21(18)27-23)28(25,26)19-9-4-3-5-10-19/h3-15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOLZLKJUQQHPQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dimethyl-6-({1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2527827.png)

![6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B2527836.png)

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2527838.png)

![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-(methylthio)benzyl)acetamide](/img/structure/B2527841.png)

![2-[4-(prop-2-yn-1-yl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2527846.png)

![3-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one](/img/structure/B2527848.png)

![5-chloro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2527849.png)